(S)-O-Demethylmetoprolol

Description

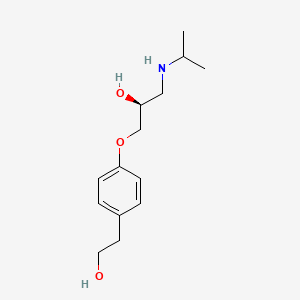

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKXSBOAIJILRY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131564-69-7 | |

| Record name | O-Demethylmetoprolol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131564697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DEMETHYLMETOPROLOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG6M992BM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Pathways of S O Demethylmetoprolol Formation

Enzymatic Biotransformation of Metoprolol (B1676517) to O-Demethylated Metabolites

The primary route of metoprolol metabolism is O-demethylation, which accounts for the transformation of approximately 65% of an administered dose. frontiersin.orgpharmgkb.org This process, along with α-hydroxylation and N-dealkylation, represents the three principal metabolic pathways for metoprolol. frontiersin.orgpharmgkb.orgnih.gov The O-demethylation pathway leads to the formation of O-demethylmetoprolol, which is subsequently and rapidly oxidized to an inactive carboxylic acid metabolite, metoprolol acid. pharmgkb.orgresearchgate.netresearchgate.net

Role of Cytochrome P450 Enzymes in Metoprolol O-Demethylation

The biotransformation of metoprolol into its O-demethylated metabolite is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. cuanschutz.eduwikipedia.orgdrugbank.com These enzymes are crucial for the metabolism of a vast number of drugs. aafp.org Specifically, O-demethylation is a key phase I metabolic reaction for metoprolol. pharmgkb.org

Specific CYP Isoforms Implicated in (S)-O-Demethylmetoprolol Generation

The central enzyme responsible for the O-demethylation of metoprolol is Cytochrome P450 2D6 (CYP2D6). nih.govcuanschutz.edufrontiersin.orgnih.govmdpi.com In fact, approximately 70-80% of metoprolol metabolism is attributed to this particular isoform. frontiersin.orgnih.gov While CYP2D6 is the dominant enzyme, other CYP isoforms also contribute to a lesser extent. pharmgkb.orgnih.govwikipedia.orgfrontiersin.org Studies have shown that CYP3A4, CYP2B6, and CYP2C9 are also involved in the O-demethylation of metoprolol. frontiersin.orgpharmgkb.orgnih.govfrontiersin.orgnih.gov Inhibition studies using quinidine (B1679956), a specific CYP2D6 inhibitor, revealed a residual O-demethylation activity of 19%, indicating the involvement of other enzymes. frontiersin.orgpharmgkb.orgnih.govnih.gov The metabolism of metoprolol is stereoselective, with the O-demethylation pathway showing a preference for the (R)-enantiomer of metoprolol. pharmgkb.orgnih.govnih.govoup.comoup.com However, the formation of this compound still occurs, albeit to a lesser extent in individuals with typical CYP2D6 activity. nih.govnih.gov

Kinetic Characterization of O-Demethylation Reactions

The kinetics of metoprolol's O-demethylation are complex and can be described by a biphasic enzyme model, suggesting the involvement of both high-affinity and low-affinity enzyme sites. nih.gov In vitro studies using human liver microsomes have estimated the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the high-affinity site of O-demethylation. For instance, in one study, the Km values were 95 µmol/L and 94 µmol/L, with corresponding Vmax values of 131 pmol/mg/min and 145 pmol/mg/min in two different human liver samples. nih.gov Another study reported Km values for metoprolol oxidation in the range of 10-20 µM for two different cDNA-expressed P4502D6 variants. nih.gov

Identification of Metabolic Precursors and Intermediates to this compound

The direct metabolic precursor to this compound is the (S)-enantiomer of metoprolol itself. nih.gov Metoprolol is administered as a racemic mixture of (R)- and (S)-enantiomers. nih.gov While the O-demethylation pathway preferentially metabolizes (R)-metoprolol, (S)-metoprolol also undergoes this transformation to yield this compound. nih.govnih.gov Following its formation, O-demethylmetoprolol is an intermediate that is further and rapidly oxidized to metoprolol acid. pharmgkb.orgresearchgate.netresearchgate.netoup.comoup.com

Investigation of Metabolic Pathway Diversions Leading to this compound

The metabolic fate of metoprolol is largely determined by the activity of CYP2D6. In individuals who are "poor metabolizers" due to genetic variations in the CYP2D6 gene, the primary metabolic pathways of α-hydroxylation and O-demethylation are significantly reduced. nih.govnih.gov This leads to higher plasma concentrations of the parent drug, metoprolol. nih.gov Consequently, alternative metabolic pathways may become more prominent in these individuals, although the direct impact on the proportional formation of this compound versus other metabolites in poor metabolizers is an area requiring further detailed investigation.

Enzyme Induction and Inhibition Effects on this compound Production

The production of this compound can be significantly altered by substances that induce or inhibit the activity of the metabolizing enzymes, particularly CYP2D6.

Enzyme Inhibition: Conversely, inhibitors of CYP2D6 can markedly decrease the formation of O-demethylmetoprolol. Potent inhibitors like quinidine, fluoxetine (B1211875), paroxetine (B1678475), and bupropion (B1668061) can significantly increase metoprolol concentrations by blocking its metabolism. nih.govnih.govconsensus.appconsensus.app For instance, quinidine is a potent inhibitor of the high-affinity site of O-demethylation, with reported Ki values ranging from 0.03 to 0.18 µmol/L. nih.gov Other drugs, such as certain selective serotonin (B10506) reuptake inhibitors (SSRIs), also exhibit inhibitory effects on CYP2D6, with fluoxetine and paroxetine being particularly potent. nih.gov

Table 1: Contribution of CYP Isoforms to Metoprolol O-Demethylation This table summarizes the contribution of various Cytochrome P450 isoforms to the O-demethylation of metoprolol based on inhibition studies.

| CYP Isoform | Contribution to O-Demethylation | Reference |

|---|---|---|

| CYP2D6 | Major contributor (approximately 81%) | frontiersin.orgpharmgkb.orgnih.gov |

| CYP3A4, CYP2B6, CYP2C9 (combined) | 19.0 ± 2.6% | frontiersin.orgpharmgkb.orgnih.govnih.gov |

Table 2: Kinetic Parameters for Metoprolol O-Demethylation (High-Affinity Site) This table presents the kinetic parameters for the high-affinity component of metoprolol O-demethylation in human liver microsomes.

| Liver Sample | Vmax (pmol/mg/min) | Km (µmol/L) | Reference |

|---|---|---|---|

| HL-1 | 131 | 95 | nih.gov |

| HL-9 | 145 | 94 | nih.gov |

Table 3: Effect of Inducers and Inhibitors on Metoprolol O-Demethylation This table outlines the effects of selected inducers and inhibitors on the O-demethylation of metoprolol.

| Compound | Effect | Mechanism | Reference |

|---|---|---|---|

| Rifampicin | Increase | Induction of CYP3A4, 2B6, and 2C9 | frontiersin.orgnih.gov |

| Quinidine | Decrease | Potent inhibition of CYP2D6 | nih.govnih.gov |

| Fluoxetine | Decrease | Potent inhibition of CYP2D6 | nih.govconsensus.app |

| Paroxetine | Decrease | Potent inhibition of CYP2D6 | nih.govconsensus.app |

Stereochemical Considerations in S O Demethylmetoprolol Research

Origin of Stereoselectivity in Metoprolol (B1676517) O-Demethylation

The stereoselectivity observed in the O-demethylation of metoprolol originates from the specific interactions between the metoprolol enantiomers and the active site of the primary metabolizing enzyme, Cytochrome P450 2D6 (CYP2D6). nih.govfrontiersin.orgresearchgate.net This enzyme exhibits a clear preference for one enantiomer over the other for its different metabolic pathways.

Research has consistently shown that the O-demethylation pathway, which involves the removal of a methyl group, predominantly metabolizes (R)-metoprolol. nih.govchapman.edu Conversely, the alternative pathway of α-hydroxylation shows a preference for (S)-metoprolol. nih.govchapman.edumdpi.com This enzymatic preference for the (R)-enantiomer in the O-demethylation process is the fundamental reason for the stereoselectivity observed. chapman.edu Studies using human liver microsomes and cDNA-expressed CYP2D6 have quantified this preference. For instance, investigations into two different genetic variants of CYP2D6, termed CYP2D6-Val and CYP2D6-Met, found that O-demethylation was R-(+)-enantioselective in both cases, with R/S enantiomeric ratios of 1.6 and 1.4, respectively. portlandpress.comsigmaaldrich.com Another study using human liver microsomes reported a similar, though slightly less pronounced, enantioselectivity with a 2R/2S ratio of 1.09 for O-demethylation. nih.gov This inherent enzymatic bias means that while both (R)- and (S)-O-Demethylmetoprolol are formed, the rate of formation is significantly higher from the (R)-metoprolol substrate.

| CYP2D6 Variant | (R)/(S) Enantiomeric Ratio for O-Demethylation | Reference |

|---|---|---|

| CYP2D6-Val | 1.6 | portlandpress.comsigmaaldrich.com |

| CYP2D6-Met | 1.4 | portlandpress.comsigmaaldrich.com |

| Native CYP2D6 (Human Liver Microsomes) | 1.09 | nih.gov |

Enantioselective Biotransformation Mechanisms Leading to this compound

The biotransformation of metoprolol into its metabolites is a complex process involving several oxidative pathways, with O-demethylation and α-hydroxylation being the most significant. frontiersin.orgpharmgkb.orgwikipedia.org this compound is formed through the specific O-demethylation of the (S)-enantiomer of metoprolol. This reaction is catalyzed primarily by the CYP2D6 enzyme, although other isoforms such as CYP2B6, CYP2C9, and CYP3A4 have been shown to contribute to a lesser extent. frontiersin.orgmdpi.com Inhibition studies have revealed that even after blocking CYP2D6 with quinidine (B1679956), a residual O-demethylation activity of about 19% remains, attributable to these other enzymes. frontiersin.orgpharmgkb.org

Although CYP2D6 preferentially O-demethylates (R)-metoprolol, it is still capable of metabolizing (S)-metoprolol via the same pathway. portlandpress.comnih.gov The enantioselective mechanism is rooted in the specific orientation of the (S)-metoprolol substrate within the active site of the enzyme. While this orientation is less favorable for O-demethylation compared to the (R)-enantiomer's binding, the reaction proceeds, yielding this compound. Studies comparing the metabolic routes for each enantiomer have shown that for (S)-metoprolol, α-hydroxylation is generally the preferred pathway. nih.gov However, O-demethylation remains a significant route. Research on CYP2D6 variants has shown the ratio of O-demethylation to α-hydroxylation for (S)-metoprolol is 2.5 for the CYP2D6-Val variant and 1.4 for the CYP2D6-Met variant, confirming that the formation of this compound is a substantial biotransformation pathway. portlandpress.comsigmaaldrich.com

Impact of Substrate Stereochemistry on Metabolite Formation

The stereochemistry of the metoprolol substrate—whether it is the (R)- or (S)-enantiomer—has a profound impact on the resulting profile of metabolites. The enzymatic preference of CYP2D6 leads to a clear divergence in the metabolic fate of the two enantiomers.

When racemic metoprolol is metabolized, the preferential O-demethylation of (R)-metoprolol leads to a higher production of (R)-O-Demethylmetoprolol compared to its (S)-counterpart. nih.govchapman.edunih.gov In contrast, the preferential α-hydroxylation of (S)-metoprolol results in a greater formation of (S)-α-hydroxymetoprolol. nih.govportlandpress.comsigmaaldrich.com This metabolic shunting is a key finding in metoprolol research. Studies using cDNA-expressed P4502D6 have demonstrated that the formation of O-demethylmetoprolol favors the (R)-substrate by a factor of 1.5 to 2. nih.gov This differential metabolism is also the underlying reason for the frequently observed higher plasma concentrations of (S)-metoprolol relative to (R)-metoprolol after the administration of the racemic mixture, as the (R)-enantiomer is cleared more rapidly via the O-demethylation pathway. nih.govmdpi.com

| Substrate Enantiomer | Metabolic Pathway | Ratio of Metabolites (O-Demethylmetoprolol / α-Hydroxymetoprolol) | Reference |

|---|---|---|---|

| (R)-(+)-Metoprolol | O-Demethylation vs. α-Hydroxylation | 5.9 | portlandpress.comsigmaaldrich.com |

| (S)-(-)-Metoprolol | O-Demethylation vs. α-Hydroxylation | 2.5 | portlandpress.comsigmaaldrich.com |

Methodologies for Enantiomeric Purity Assessment of this compound in Research

The accurate assessment of the enantiomeric purity of this compound requires sophisticated analytical techniques capable of separating and quantifying stereoisomers. The cornerstone of this analysis is High-Performance Liquid Chromatography (HPLC), particularly utilizing chiral stationary phases (CSPs) for direct enantiomeric separation. nih.govnih.govijrpr.com

Direct chiral HPLC methods are favored for their robustness and reproducibility. A variety of CSPs have been successfully employed for the resolution of O-demethylmetoprolol enantiomers from biological matrices. These include polysaccharide-based columns like Chiralcel OD and Chiralpak AD, as well as protein-based columns like Chiral-AGP. nih.govnih.govnih.govwiley.com Research has indicated that the Chiralcel OD column, in particular, provides excellent separation and resolution for the enantiomers of O-demethylmetoprolol. nih.govresearchgate.net

Detection is typically achieved using highly sensitive methods such as fluorescence detection or tandem mass spectrometry (LC-MS/MS). nih.govnih.govnih.gov LC-MS/MS is especially valuable in pharmacokinetic studies where metabolite concentrations can be very low. nih.gov The selection of the mobile phase is critical and often consists of a mixture of a nonpolar solvent like hexane (B92381) with an alcohol modifier such as ethanol (B145695) or isopropanol, and a small amount of an amine additive to improve peak shape. wiley.com These validated methodologies are essential for investigating the stereoselective metabolism and pharmacokinetics of metoprolol and its metabolites.

| Chiral Stationary Phase (Column) | Detection Method | Reference |

|---|---|---|

| Chiralcel OD | Not Specified | nih.govresearchgate.net |

| Chiralpak AD | Fluorescence | nih.gov |

| Chiral-AGP | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Chiral CBH | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Sumichiral OA-4900 | Not Specified | nih.gov |

Analytical Methodologies for Research Quantification and Characterization of S O Demethylmetoprolol

Chromatographic Techniques for Separation and Detection of (S)-O-Demethylmetoprolol

Chromatographic methods are fundamental to the separation of this compound from its parent drug, other metabolites, and endogenous components in biological samples. These techniques, often coupled with mass spectrometry, provide the selectivity and sensitivity required for accurate analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) stands as a primary tool for the simultaneous determination of metoprolol (B1676517) and its metabolites, including O-Demethylmetoprolol, in biological fluids like plasma. nih.gov A sensitive and specific LC-MS/MS method has been developed for this purpose, utilizing a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ionization mode. nih.gov Sample preparation typically involves protein precipitation, followed by separation on a C18 column. nih.gov This methodology has been validated for selectivity, linearity, accuracy, and precision over a specific concentration range. nih.gov For instance, one study reported a validated concentration range of 1.95-4000 ng/mL for O-Demethylmetoprolol in rat plasma. nih.gov

The power of LC-MS extends to metabolic profiling studies. High-performance liquid chromatography coupled with electrospray ionization and a hybrid triple quadrupole-linear ion trap mass spectrometer (HPLC-ESI-QqQLIT-MS) is a robust technique for identifying and structurally elucidating metabolites. researchgate.netpluscommunication.eu In such studies, O-Demethylmetoprolol has been identified as a metabolite with a mass-to-charge ratio (m/z) of 254. researchgate.netpluscommunication.eu The use of precursor ion scans, neutral loss scans, and data-dependent acquisition enables the targeted detection and structural reconstruction of metabolites. researchgate.netpluscommunication.eu

A study on the radiolysis of metoprolol tartrate in aqueous solutions also employed LC-MS to identify degradation products. O-demethylmetoprolol was identified as a product with an m/z of 254, indicating the replacement of a methoxy (B1213986) group with a hydroxyl group. ucl.ac.be

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Triple-quadrupole mass spectrometer with ESI source | nih.gov |

| Ionization Mode | Positive | nih.gov |

| Sample Preparation | Protein precipitation | nih.gov |

| Chromatographic Column | Agilent HC-C18 (4.6 × 250 mm, 5 µm) | nih.gov |

| Concentration Range (DMT) | 1.95-4000 ng/mL in rat plasma | nih.gov |

| Identified m/z | 254 | researchgate.netpluscommunication.euucl.ac.be |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of metoprolol and its metabolites. However, due to the low volatility and polar nature of these compounds, derivatization is often required to improve their chromatographic behavior and thermal stability. One established method involves derivatization with (S)-(-)-N-(trifluoroacetyl)prolyl chloride, which allows for the separation and quantification of the enantiomers of metoprolol and its acidic metabolite. researchgate.net

Research has also utilized GC-MS to characterize the regioselective and enantioselective features of metoprolol oxidation. nih.gov In these studies, deuterium-labeled pseudoracemic metoprolol was used, and the formation of O-demethylmetoprolol and α-hydroxymetoprolol was monitored. nih.gov These investigations have provided insights into the metabolic pathways and the enzymes involved, such as cytochrome P4502D6. nih.gov

Chiral Chromatography for Enantiomeric Resolution

Since metoprolol is administered as a racemate, and its metabolism can be stereoselective, the chiral separation of its enantiomers and metabolites is of significant importance. nih.gov High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant method for achieving this separation. nih.govresearchgate.net

Several CSPs have been investigated for the resolution of metoprolol and its metabolites, including O-Demethylmetoprolol. nih.govresearchgate.net The Chiralcel OD column, which consists of cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, has demonstrated high separation and resolution factors for metoprolol and O-desmethylmetoprolol. nih.govresearchgate.net Another study successfully used a CHIRALCEL OD-RH column for the enantioselective determination of metoprolol and its metabolites in urine, achieving a quantitation limit of 0.025 μg/mL for both enantiomers. researchgate.netsigmaaldrich.com

Other CSPs like Chiral-AGP, Cyclobond I, and Sumichiral OA-4900 have also been employed, with varying degrees of success for different metabolites. nih.govresearchgate.net For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral analysis of metoprolol and its metabolites in wastewater utilized a Chiral CBH column for the separation of metoprolol enantiomers and α-hydroxymetoprolol stereoisomers, and a Chiral AGP column for the enantiomers of the acidic metabolite. nih.govsigmaaldrich.com

Table 2: Chiral Stationary Phases for the Separation of Metoprolol and its Metabolites

| Chiral Stationary Phase | Target Analytes | Key Findings | Reference |

|---|---|---|---|

| Chiralcel OD | Metoprolol, O-desmethylmetoprolol, α-hydroxymetoprolol | Highest separation factor and resolution for metoprolol and O-desmethylmetoprolol; partial resolution of α-hydroxymetoprolol stereoisomers. | nih.govresearchgate.net |

| CHIRALCEL OD-RH | Metoprolol and its metabolites | Successful enantioseparation in urine with a quantitation limit of 0.025 μg/mL. | researchgate.netsigmaaldrich.com |

| Chiral-AGP | Metoprolol and its metabolites | Investigated for chiral separation. Used for the separation of the acidic metabolite of metoprolol in wastewater. | nih.govnih.govsigmaaldrich.com |

| Cyclobond I | Metoprolol and its metabolites | Investigated for chiral separation. | nih.govresearchgate.net |

| Sumichiral OA-4900 | Metoprolol acid | Resolved metoprolol acid. | nih.govresearchgate.net |

| Chiral CBH | Metoprolol, α-hydroxymetoprolol | Separated enantiomers of metoprolol and stereoisomers of α-hydroxymetoprolol in wastewater. | nih.govsigmaaldrich.com |

Spectroscopic Characterization Methods for Metabolite Structure Elucidation

While chromatography provides separation, spectroscopy is essential for the definitive structural elucidation of metabolites like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Research

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and confirming its identity. In the context of metoprolol metabolism, HRMS data supports the fragmentation pathway analysis determined by tandem mass spectrometry. pluscommunication.eu For O-Demethylmetoprolol, HRMS would confirm the exact mass corresponding to the molecular formula derived from the loss of a methyl group and the addition of a hydrogen atom to the parent metoprolol molecule. This precise mass measurement helps to distinguish it from other potential metabolites with the same nominal mass.

Development and Validation of Bioanalytical Assays for Preclinical Studies

The creation of bioanalytical assays for preclinical studies involving this compound necessitates a focus on high-throughput and sensitive methods capable of accurately measuring the enantiomers of the metabolite in complex biological samples. nih.govtandfonline.com Bioanalytical method validation is a critical process that establishes the suitability of a quantitative analytical method for its intended purpose, ensuring the reliability and reproducibility of the data generated in preclinical and clinical studies. scispace.com The validation process for these assays encompasses several key parameters, including selectivity, sensitivity, accuracy, precision, and stability. nih.goveuropa.eu

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and preferred technique for the bioanalysis of metoprolol and its metabolites due to its inherent high sensitivity and selectivity. nih.goveijppr.comjapsonline.com Methods have been developed for the simultaneous determination of metoprolol and its metabolites, including O-Demethylmetoprolol, in various biological matrices such as plasma and urine. nih.govresearchgate.net The process typically involves sample preparation, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.net

A crucial aspect of assay development for this compound is the chiral separation of its enantiomers. Since metoprolol is administered as a racemate, and its metabolism can be stereoselective, it is important to be able to quantify the individual (S) and (R) enantiomers of its metabolites. researchgate.net Chiral stationary phases, such as those based on cellulose derivatives (e.g., Chiralcel OD, Chiralpak), are often employed in high-performance liquid chromatography (HPLC) to achieve this separation. researchgate.netnih.gov For instance, a CHIRALCEL OD-RH column has been successfully used for the stereoselective analysis of metoprolol and its metabolites, including O-Demethylmetoprolol. researchgate.netnih.gov Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry has also been explored for rapid chiral separations of metoprolol and its acidic metabolites. diva-portal.org

Sensitivity and selectivity are paramount in the design of bioanalytical assays for preclinical research. Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.govdoi.org For O-Demethylmetoprolol, LC-MS/MS methods have achieved LLOQs in the low ng/mL range. For example, a validated method for the simultaneous determination of metoprolol and its metabolites in human plasma reported an LLOQ of 2 ng/mL for O-Demethylmetoprolol. nih.gov Another study focusing on a dried blood spot (DBS) sampling technique also developed a highly sensitive assay for the enantiomers of metoprolol and O-Demethylmetoprolol. nih.govtandfonline.com

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, other metabolites, and co-administered drugs. nih.govdoi.org In the context of this compound, this means distinguishing it from its (R)-enantiomer, the parent drug metoprolol, and other metabolites like α-hydroxymetoprolol. nih.govnih.gov The use of tandem mass spectrometry with selected reaction monitoring (SRM) provides a high degree of selectivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard. diva-portal.orgnih.gov Chromatographic separation is also crucial for resolving isobars and isomers that may have identical mass-to-charge ratios. diva-portal.orgnih.gov

The table below summarizes the performance characteristics of a validated LC-MS/MS method for the analysis of O-Demethylmetoprolol in human plasma. nih.gov

| Parameter | O-Demethylmetoprolol | Metoprolol | α-hydroxymetoprolol |

| Linear Range (ng/mL) | 2–500 | 2–1000 | 2–500 |

| LLOQ (ng/mL) | 2 | 2 | 2 |

| Precision (CV%) | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 |

| Accuracy (%) | 89.1–110 | 89.1–110 | 89.1–110 |

| This table is based on data from a study on the simultaneous determination of metoprolol and its metabolites. nih.gov |

Biological matrices such as plasma, blood, and urine are complex mixtures containing proteins, salts, lipids, and other endogenous components. medipharmsai.comchromatographytoday.com These components can interfere with the analysis, leading to a phenomenon known as the matrix effect, which can manifest as ion suppression or enhancement in the mass spectrometer's ion source. eijppr.comnih.gov This can significantly impact the accuracy, precision, and sensitivity of the assay. eijppr.com Therefore, evaluating and minimizing matrix effects is a critical part of method validation. europa.euchromatographytoday.com

Several strategies are employed to mitigate matrix effects. Effective sample preparation is the first line of defense. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove a significant portion of the interfering matrix components. medipharmsai.comresearchgate.net Chromatographic separation also plays a vital role by separating the analyte of interest from co-eluting matrix components. eijppr.com

The use of a suitable internal standard (IS) is essential for compensating for matrix effects and other variations during sample processing and analysis. Ideally, a stable isotope-labeled (SIL) version of the analyte is the best choice for an IS, as it has nearly identical chemical and physical properties to the analyte and co-elutes chromatographically, but is distinguishable by its mass. medipharmsai.com

The matrix effect is typically assessed by comparing the response of an analyte in a post-extraction spiked sample (analyte added to the extract of a blank matrix) with the response of the analyte in a neat solution at the same concentration. chromatographytoday.com The results of such an assessment for a metoprolol assay are presented in the table below. mdpi.com

| Analyte | Assessment | Result |

| Metoprolol | Matrix Effect | 89% (considered acceptable) |

| This data is from a study investigating metoprolol concentrations in plasma. mdpi.com |

Sensitivity and Selectivity in Research Assay Design

Standardization of Analytical Protocols for Comparative Research

To ensure that data from different preclinical studies, potentially conducted in different laboratories, can be reliably compared, the standardization of analytical protocols is crucial. researchgate.net Variability in sample preparation, chromatographic conditions, and instrument parameters can lead to discrepancies in reported concentrations of this compound. Standardized protocols help to minimize this inter-laboratory variability.

Standardization involves establishing and adhering to detailed standard operating procedures (SOPs) for all aspects of the bioanalytical method. This includes specifications for reagents, sample collection and handling procedures, extraction methods, and the parameters for chromatography and mass spectrometry. researchgate.net The use of certified reference materials for this compound and its enantiomers is also a cornerstone of standardization, as it provides a common benchmark for calibration.

Regulatory bodies and international guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for bioanalytical method validation that promotes standardization. ich.org These guidelines outline the specific validation experiments and acceptance criteria that should be met to ensure the method is fit for its intended purpose. europa.euich.org Cross-validation between different methods or laboratories is another important aspect of standardization, ensuring that different analytical procedures produce comparable results. nih.gov By adopting standardized and thoroughly validated analytical methods, researchers can have greater confidence in the comparability and reliability of pharmacokinetic data for this compound across various preclinical studies.

Pharmacological Investigations of S O Demethylmetoprolol in Preclinical and in Vitro Models

Receptor Binding Profiling of (S)-O-Demethylmetoprolol in Isolated Systems

The primary pharmacological activity of metoprolol (B1676517) is derived from the potent and selective binding of its (S)-enantiomer to β1-adrenoceptors. nih.govmdpi.com In contrast, its metabolites, including O-demethylmetoprolol, are generally considered to possess negligible pharmacological activity. tandfonline.commedsafe.govt.nzfda.gov Studies indicate that the O-demethylated metabolite contributes only a minor fraction, approximately 10%, to the total beta-blocking activity of the parent compound, metoprolol. nih.gov

Specific receptor binding affinity data for this compound is not extensively detailed in the scientific literature. However, the affinity of the parent enantiomers of metoprolol has been characterized, providing a benchmark for the expected activity of its metabolites. The (S)-enantiomer of metoprolol shows a significantly higher affinity for β1-adrenoceptors compared to the (R)-enantiomer, which underlines the stereoselective nature of its therapeutic action. nih.govresearchgate.net The steric requirements for binding to β1-adrenoceptors are noted to be quite strict. researchgate.net Given that O-demethylation represents a significant structural modification, it is anticipated that the affinity of this compound for β-adrenoceptors is substantially lower than that of (S)-metoprolol.

| Compound | β1-Adrenoceptor Affinity (-log Ki) | β2-Adrenoceptor Affinity (-log Ki) | β1-Selectivity Ratio |

|---|---|---|---|

| (S)-Metoprolol | 7.73 ± 0.10 | 6.28 ± 0.06 | ~30 |

| (R)-Metoprolol | 5.00 ± 0.06 | 4.52 ± 0.09 | ~3 |

In Vitro Functional Assays on Relevant Biological Targets

Functional assays are employed to measure the biological effect of a compound on its target, such as determining agonist or antagonist activity at a receptor. giffordbioscience.com For beta-blockers like metoprolol, these assays often involve measuring the inhibition of second messenger production, such as cyclic adenosine (B11128) monophosphate (cAMP), following receptor activation. giffordbioscience.com Activation of Gs-coupled receptors (like β-adrenoceptors) stimulates adenylyl cyclase and increases cAMP levels, an effect that is blocked by antagonists. giffordbioscience.com

Cell-Based Assays for Investigating Cellular Responses to this compound

Cell-based assays provide a more physiologically relevant system than isolated protein assays by measuring a compound's effect within a living cell. nih.gov These assays can assess a wide range of cellular processes, including cytotoxicity, cell proliferation, gene expression, apoptosis, and the generation of reactive oxygen species (ROS). bmglabtech.com For drug metabolites, such assays are crucial for identifying any potential off-target effects or unexpected cellular activities not predicted by primary pharmacology studies.

There is a lack of specific studies in the reviewed literature that utilize cell-based assays to investigate the cellular responses to this compound. In a research context, such assays could be used to confirm its low biological activity at target receptors and to screen for other potential cellular effects. For instance, cytotoxicity assays would determine if the metabolite impacts cell viability, while other assays could explore interactions with different cellular pathways. The use of advanced platforms like microfluidic systems allows for the precise control of the cellular environment during analysis.

Mechanistic Studies of this compound Interactions with Biological Systems

The mechanism of action for metoprolol involves competitive antagonism at β1-selective adrenergic receptors, which reduces heart rate and cardiac output. fda.gov Any biological activity exhibited by this compound would presumably occur through the same mechanism, though with markedly reduced potency. nih.gov

Preclinical Animal Model Studies Focusing on Pharmacokinetic Aspects (Excluding Efficacy/Toxicity)

Preclinical animal models, particularly rodents like rats, are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. escholarship.orgfda.gov

Following oral administration in rats, the parent drug metoprolol is rapidly and almost completely absorbed. nih.govresearchgate.net However, it is subject to a significant first-pass effect in both the intestine and the liver, which substantially reduces its systemic bioavailability. nih.govresearchgate.net Metoprolol also demonstrates a large volume of distribution in animal models, indicating extensive distribution into tissues. drugbank.com

As a metabolite, this compound is not administered directly in these studies but appears in the systemic circulation following the administration and metabolism of metoprolol. Its concentration and distribution would be governed by the rate of its formation from the parent drug and its own physicochemical properties, which determine its ability to cross membranes and distribute into various tissues. Studies in malnourished rats showed that pathophysiological changes can alter the absorption and bioavailability of the parent drug, which would in turn affect the formation and plasma concentration of its metabolites. nih.gov

Metabolism is the primary route of elimination for metoprolol. fda.gov O-demethylation is a major metabolic pathway, alongside α-hydroxylation and N-dealkylation. mdpi.comualberta.ca The O-demethylated metabolite does not accumulate but is subject to further metabolism. The primary subsequent pathway is oxidation of the newly formed alcohol group to a carboxylic acid metabolite. ualberta.ca

The final metabolites, including the carboxylic acid derivative of O-demethylmetoprolol, are primarily eliminated from the body via renal excretion into the urine. fda.govdrugbank.com In rats, as in humans, less than 5% of a metoprolol dose is typically excreted as the unchanged parent drug, highlighting the extensive nature of its metabolism. fda.govnih.gov Preclinical studies in animal models are critical for comparing the fraction of drug excreted unchanged in the urine to that in humans, which helps in predicting the extent of metabolism. escholarship.org

| Pathway | Primary Metabolite | Key Enzyme | Approximate % of Dose | Stereoselectivity Notes |

|---|---|---|---|---|

| O-demethylation | O-Demethylmetoprolol | CYP2D6 | ~65% | Favors (R)-metoprolol |

| α-hydroxylation | α-Hydroxymetoprolol | CYP2D6 | ~10% | Favors (S)-metoprolol |

| N-dealkylation | N-Deisopropylmetoprolol | CYP2D6 | ~10% | Less characterized |

Comparative Metabolic Studies Involving S O Demethylmetoprolol

Comparison of Metabolic Pathways between Metoprolol (B1676517) and its O-Demethylated Analog

Metoprolol undergoes extensive metabolism in the liver, primarily through three main oxidative pathways: O-demethylation, α-hydroxylation, and N-dealkylation. pharmgkb.orgfrontiersin.orgnih.gov O-demethylation, which leads to the formation of O-demethylmetoprolol, is the most significant of these pathways, accounting for approximately 65% of an oral dose recovered in urine. frontiersin.orgnih.gov The resulting O-demethylmetoprolol is then rapidly oxidized to metoprolol acid, a pharmacologically inactive carboxylic acid metabolite that is the primary metabolite found in human urine. pharmgkb.orgresearchgate.net

The other major metabolic routes are α-hydroxylation, which accounts for about 10% of metabolism and forms the active metabolite α-hydroxymetoprolol, and N-dealkylation, also contributing to about 10% of metabolism and producing N-deisopropylmetoprolol. pharmgkb.orgfrontiersin.org While (S)-O-demethylmetoprolol itself is a transient metabolite, its formation is a critical step in the primary metabolic cascade of metoprolol.

The metabolism of metoprolol is stereoselective. The O-demethylation pathway shows a preference for the (R)-enantiomer of metoprolol, while the α-hydroxylation pathway is stereoselective for the (S)-enantiomer. pharmgkb.orgmdpi.com This stereoselectivity has implications for the pharmacokinetic and pharmacodynamic profiles of racemic metoprolol.

Investigating the Relative Contribution of O-Demethylation versus Other Metabolic Routes

O-demethylation is the principal metabolic pathway for metoprolol, significantly outweighing α-hydroxylation and N-dealkylation. pharmgkb.orgfrontiersin.org Approximately 65% of a metoprolol dose is metabolized via O-demethylation, compared to 10% for α-hydroxylation and 10% for N-dealkylation. frontiersin.org The enzyme primarily responsible for all three pathways is cytochrome P450 2D6 (CYP2D6). pharmgkb.orgfrontiersin.org

Inhibition studies using quinidine (B1679956), a specific CYP2D6 inhibitor, have demonstrated the significant but not exclusive role of this enzyme. Even with CYP2D6 inhibition, there is a residual metabolic flux of 19% for O-demethylation, 4% for α-hydroxylation, and 8% for N-dealkylation. pharmgkb.org This suggests the involvement of other CYP isoforms in metoprolol metabolism. Indeed, further research has indicated that CYP3A4, CYP2B6, and CYP2C9 also contribute to all three metabolic pathways, although to a lesser extent than CYP2D6. frontiersin.orgnih.gov

The relative contribution of these pathways can be influenced by factors such as genetic polymorphisms in CYP2D6, leading to different metabolic phenotypes (e.g., poor metabolizers vs. extensive metabolizers), and co-administration of drugs that induce or inhibit these enzymes. frontiersin.orgtandfonline.com For instance, treatment with rifampicin, a CYP inducer, has been shown to increase the clearance of metoprolol and the formation of its metabolites. nih.gov

Comparative Enzyme Kinetics with Other Metoprolol Metabolites

The formation of this compound is part of a complex series of enzymatic reactions with distinct kinetics. The metabolism of metoprolol to its various metabolites, including O-demethylmetoprolol and α-hydroxymetoprolol, is primarily mediated by CYP2D6. oup.comoup.com

Studies investigating the enzyme kinetics of metoprolol metabolism often use probe drugs to assess the activity of specific CYP enzymes. For instance, the metabolism of metoprolol itself can serve as a probe for CYP2D6 activity. oup.com The formation of different metabolites can exhibit different kinetic profiles. For example, the formation of 1-hydroxy bufuralol, another CYP2D6-mediated reaction, follows biphasic enzyme kinetics, being mediated by CYP2D6 at low concentrations and other CYPs at higher concentrations. oup.com

Analysis of Structure-Metabolism Relationships for Metoprolol and Analogs

The chemical structure of a drug molecule is a key determinant of its metabolic fate. Structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies are essential for understanding how specific structural features influence metabolic pathways. For β-blockers like metoprolol, the aryloxypropanolamine backbone is a common structural motif. oup.com

The methoxyethyl group at the para-position of the phenyl ring in metoprolol is the site of O-demethylation. mdpi.comwikipedia.org Modifications to this or other parts of the molecule can significantly alter the metabolic profile. For example, the presence of a cyclopropylalkyl group in the para-position of the phenol (B47542) moiety in betaxolol, another β-blocker, results in slower metabolism compared to metoprolol. mdpi.com

The stereochemistry of the molecule also plays a critical role in its metabolism. As mentioned, CYP2D6 preferentially metabolizes the (R)-enantiomer of metoprolol via O-demethylation and the (S)-enantiomer via α-hydroxylation. pharmgkb.orgnih.gov This enantioselectivity highlights the importance of the three-dimensional structure of the drug in its interaction with metabolic enzymes.

Pharmacophore models for CYP2D6 substrates and inhibitors often suggest the presence of a positively charged nitrogen atom that interacts with an aspartate residue in the enzyme's active site. acs.org Understanding these SMRs allows medicinal chemists to design new drug candidates with improved metabolic stability and predictable pharmacokinetic properties.

Synthetic Approaches for S O Demethylmetoprolol in Academic Research

Total Synthesis Strategies for (S)-O-Demethylmetoprolol

The total synthesis of this compound typically starts from a readily available phenolic precursor. A common strategy involves the reaction of 4-(2-hydroxyethyl)phenol with a chiral epoxide, followed by the introduction of the isopropylamino group.

A representative synthesis is outlined in a study aimed at preparing enantiomers of metoprolol (B1676517) and its major metabolites. nih.gov The synthesis commences with 4-(2-hydroxyethyl)phenol, which is treated with sodium hydroxide (B78521) to form the corresponding phenoxide in situ. This phenoxide then reacts with (S)-epichlorohydrin to yield the chiral epoxide intermediate. Subsequent reaction of this epoxide with isopropylamine (B41738) opens the ring and introduces the required amino alcohol functionality, resulting in the formation of this compound. nih.gov This method provides a straightforward and efficient route to the target compound.

Key reaction steps in a typical total synthesis are:

Phenoxide Formation: Activation of the starting phenol (B47542).

Epoxide Formation: Introduction of the chiral glycidyl (B131873) ether side chain.

Aminolysis: Ring-opening of the epoxide with isopropylamine.

Enantioselective Synthesis Methods for Producing this compound

Enantioselective synthesis, also known as asymmetric synthesis, is a critical approach in modern chemistry, particularly for producing pharmacologically relevant molecules where different enantiomers can exhibit distinct biological activities. wikipedia.org The goal of enantioselective synthesis is to produce a specific stereoisomer in a greater amount than others. uwindsor.ca

For this compound, enantioselectivity is often achieved through the use of a chiral building block, such as (S)-epichlorohydrin, which directs the stereochemistry of the final product. nih.gov The use of chiral catalysts is another powerful strategy in asymmetric synthesis. uwindsor.ca While specific examples of catalytic asymmetric synthesis for this compound are not extensively detailed in the provided search results, the principles of enantioselective catalysis, such as using chiral organocatalysts or metal complexes, are broadly applicable. wikipedia.orgfrontiersin.org

A study on the enantioselective preparation of metoprolol and its metabolites reported achieving high optical purity (96-99% ee) for the O-demethylated metabolite using (S)-epichlorohydrin. nih.gov This highlights the effectiveness of the chiral pool approach, where a readily available chiral molecule is incorporated into the synthetic sequence.

Table 1: Comparison of Synthetic Approaches

| Approach | Key Feature | Advantage | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Total Synthesis with Chiral Building Block | Utilizes (S)-epichlorohydrin | Straightforward, relies on commercially available chiral starting material | 96-99% nih.gov |

| Catalytic Asymmetric Synthesis | Employs a chiral catalyst to induce stereoselectivity | Potentially more atom-economical and scalable | Not specifically reported for this compound in the provided results |

Methodology Development for High-Purity Metabolite Reference Standards

The availability of high-purity reference standards is crucial for analytical and clinical studies. enamine.net Companies specializing in the synthesis of drug metabolites and impurities play a role in providing these standards. refsynbio.com The synthesis of this compound for this purpose requires robust and well-documented procedures to ensure high purity and accurate characterization.

The development of such methodologies involves:

Route Scouting and Optimization: Identifying the most efficient and reliable synthetic route. eurofinsdiscovery.com

Purification Techniques: Employing methods like chromatography to remove impurities. A study on the determination of metoprolol utilized high-performance liquid chromatography (HPLC) for analysis, a technique also essential for purification. chemmethod.com

Analytical Characterization: Using techniques such as NMR, HPLC/MS, and GC/MS to confirm the structure and purity of the final compound. enamine.net

A convenient synthetic procedure for preparing enantiomers of metoprolol and its metabolites was developed to obtain standard compounds for a pharmacokinetic study, highlighting the importance of tailored synthesis for reference materials. nih.gov

Scale-Up Considerations for Research Material Production

Scaling up the synthesis of this compound from laboratory-scale to produce larger quantities of research material presents several challenges. eurofinsdiscovery.com What works on a milligram or gram scale may not be directly transferable to a multigram or kilogram scale. nih.gov

Key considerations for scale-up include:

Reaction Conditions: Temperature control, mixing, and addition rates become more critical in larger reactors. nih.gov

Reagent Stoichiometry: The equivalents of reagents may need to be re-optimized for larger batches. nih.gov

Work-up and Purification: Extraction and chromatography procedures must be adapted for larger volumes.

Safety: The hazards associated with the reagents and reactions need to be carefully managed on a larger scale.

Organizations that specialize in scale-up synthesis offer expertise in developing robust processes suitable for producing larger quantities of compounds for further development. eurofinsdiscovery.comswri.org This often involves process optimization to ensure safety, efficiency, and consistency. sci-hub.se

Future Directions and Emerging Research Areas for S O Demethylmetoprolol

Advanced Computational Modeling of (S)-O-Demethylmetoprolol Interactions

Computational modeling has become an indispensable tool in drug development and metabolism studies, offering the potential to predict molecular interactions and pharmacokinetic profiles, thereby reducing the need for extensive in-vitro and in-vivo experimentation. nih.govmdpi.com

Future research will likely leverage sophisticated computational models to explore the subtle interactions of this compound with biological systems. Physiologically based pharmacokinetic (PBPK) models, which have been developed for metoprolol (B1676517) and its enantiomers, can be refined and expanded to specifically simulate the disposition of this compound in various patient populations. mdpi.com These models integrate data on metabolic pathways, including the O-demethylation process mediated primarily by the CYP2D6 enzyme, to predict plasma concentrations and potential tissue accumulation. mdpi.comnih.gov

Molecular docking and molecular dynamics simulations represent another frontier. These methods can predict the binding affinity and interaction dynamics of this compound with a wide array of proteins, not just its parent drug's primary targets. mdpi.com This could help to identify potential off-target effects or previously undiscovered biological activities, however minor. By simulating the flexibility of both the ligand and the protein, researchers can gain a more dynamic and realistic view of these interactions.

Table 1: Computational Approaches for this compound Research

| Modeling Technique | Application for this compound | Potential Insights |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Predict absorption, distribution, metabolism, and excretion (ADME) profiles across different patient genotypes (e.g., CYP2D6 poor vs. extensive metabolizers). | Understanding variability in metabolite exposure and potential for accumulation. |

| Molecular Docking | Screen for potential binding interactions with a wide range of biological targets, including enzymes and receptors. | Hypothesis generation for novel biological roles or off-target effects. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior and stability of this compound when bound to a target protein. | Elucidation of the strength and nature of molecular interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Analyze relationships between the chemical structure of this compound and its (currently unknown) biological activities. | Identification of key structural features responsible for any observed effects. nih.gov |

Integration of Omics Technologies in Metabolite Research

The "omics" revolution—encompassing genomics, transcriptomics, proteomics, and metabolomics—provides a holistic approach to understanding complex biological systems. humanspecificresearch.orgnih.gov Integrating these technologies is a key future direction for elucidating the complete metabolic and physiological impact of this compound.

Metabolomics, the large-scale study of small molecules, can provide a direct snapshot of the biochemical changes induced by the presence of this compound. nih.gov Untargeted metabolomics studies, comparing profiles from individuals with varying levels of metoprolol metabolism (based on their CYP2D6 genotype), could reveal downstream metabolic perturbations caused by the metabolite. nih.govnih.gov This could uncover metabolic pathways influenced by this compound that are independent of the beta-blocking activity of its parent compound.

Combining metabolomics with proteomics and transcriptomics (multi-omics) can offer a more comprehensive picture. For instance, if metabolomic analysis identifies a change in a specific metabolic pathway, proteomics can verify if the abundance of enzymes in that pathway is altered, while transcriptomics can show if the genes encoding those enzymes are differentially expressed. mdpi.com This integrated approach can build a strong case for a previously unknown biological role or signaling function of the metabolite.

Novel Methodologies for Metabolic Pathway Elucidation

While O-demethylation is the known primary pathway for the formation of this compound from metoprolol, the subsequent metabolic fate of this compound is less understood. tandfonline.comnih.gov Novel methodologies are emerging that can help to map out these secondary metabolic pathways in greater detail.

Computational pathfinding algorithms are one such approach. nih.gov These tools use databases of known biochemical reactions (like KEGG or MetaCyc) to predict plausible metabolic transformations that a molecule could undergo. oup.com By inputting the structure of this compound, these algorithms can generate hypothetical downstream metabolites, which can then be targeted for identification in in-vitro or in-vivo experiments. These methods can be categorized into stoichiometric and pathfinding approaches, each offering a different perspective on possible metabolic routes. oup.com

Another innovative technique is the combination of high-resolution mass spectrometry with advanced data analysis. Techniques like HPLC-ESI-QqQLIT-MS allow for the sensitive detection and structural characterization of unknown metabolites in complex biological samples. pluscommunication.euresearchgate.net By comparing the metabolic profiles of samples incubated with and without this compound, researchers can identify unique mass signals corresponding to its downstream products and use fragmentation patterns to elucidate their structures.

Biotechnological Approaches for this compound Production

To conduct detailed toxicological and pharmacological studies on any drug metabolite, a pure, standard reference material is required. Chemical synthesis of metabolites can be complex, time-consuming, and expensive. tandfonline.com Biotechnological production offers a promising alternative. dergipark.org.tr

This approach utilizes genetically engineered microorganisms, such as fission yeast (Schizosaccharomyces pombe) or bacteria (Escherichia coli), to express human drug-metabolizing enzymes like CYP2D6. nih.govoup.com These microbial "factories" can then be used to produce specific metabolites from the parent drug in a controlled bioreactor environment. tandfonline.comoup.com

For this compound, a system could be designed where engineered yeast expressing human CYP2D6 are fed (S)-metoprolol. The yeast would perform the O-demethylation reaction, converting the parent drug into the desired metabolite. The product can then be extracted and purified from the culture medium. nih.govoup.com This method is often more efficient and environmentally friendly than traditional chemical synthesis, operating at mild temperatures and using less hazardous reagents. tandfonline.com The scalability of fermentation processes also means that larger quantities of the metabolite can be produced for extensive research. tum.desrce.hr

Table 2: Comparison of Production Methods for this compound

| Feature | Chemical Synthesis | Biotechnological Production |

| Principle | Multi-step organic reactions | Enzyme-catalyzed biotransformation in microorganisms |

| Complexity | Often high, with multiple protection and deprotection steps | Simpler process, often a single fermentation step |

| Reagents | Can involve harsh and toxic chemicals | Generally uses milder, non-hazardous reagents |

| Stereoselectivity | May be difficult to control | High, as enzymes are stereospecific |

| Yield | Variable, can be low for complex molecules | Can be optimized for high yields through strain and process engineering oup.com |

| Scalability | Can be challenging | Generally straightforward to scale up |

Q & A

Q. What experimental strategies resolve contradictions in CYP-mediated metabolic pathways of this compound?

- Methodological Answer : Conduct in vitro assays with recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) to isolate metabolic contributions. Use selective inhibitors (e.g., quinidine for CYP2D6) and kinetic analyses (Km, Vmax) to quantify enzyme-specific activity. Conflicting data on α-hydroxylation vs. O-demethylation pathways can be addressed by correlating metabolite ratios with CYP2D6 genotyping in human hepatocytes .

Q. How can physiologically based pharmacokinetic (PBPK) models be optimized for this compound drug-gene interactions?

- Methodological Answer : Incorporate population-specific parameters (e.g., CYP2D6 polymorphism prevalence, plasma protein binding (fu)) into PBPK software (e.g., GastroPlus). Validate models using clinical AUC data from extensive vs. poor metabolizers. Sensitivity analyses highlight fu and CYP2D6 catalytic rates as critical variables requiring precise measurement .

Q. What methodologies address discrepancies in reported metabolite concentrations across metabolomic studies?

- Methodological Answer : Harmonize protocols for sample preparation (e.g., protein precipitation with acetonitrile), LC-MS ionization modes (ESI+/ESI-), and data normalization (e.g., batch correction with QC samples). Cross-validate findings using orthogonal techniques like NMR-based metabolomics, focusing on urinary α-Hydroxymetoprolol as a stability-sensitive biomarker .

Q. How should researchers design studies to evaluate chiral-specific effects of this compound in cardiovascular models?

- Methodological Answer : Use enantiomerically pure (S)- and (R)-forms in in vivo models (e.g., hypertensive rats) to isolate stereoselective effects on β₁-adrenergic receptor binding. Pair functional assays (e.g., cAMP modulation) with pharmacokinetic profiling to differentiate pharmacodynamic vs. metabolic chirality impacts .

Q. What approaches ensure ethical and compliant sharing of this compound clinical trial data while protecting participant privacy?

- Methodological Answer : Implement de-identification protocols (e.g., removal of direct identifiers, k-anonymization) and deposit data in repositories compliant with GDPR/FAIR principles (e.g., European Open Science Cloud). For human studies, obtain explicit consent for data reuse and document anonymization steps in institutional review board (IRB) submissions .

Methodological Resources

- Systematic Literature Reviews : Apply PRISMA guidelines with Boolean search terms (e.g., "this compound AND pharmacokinetics") across PubMed/Embase. Exclude non-English studies and prioritize peer-reviewed journals with rigorous metabolite validation data .

- Contradiction Analysis : Use triangulation (e.g., cross-referencing in vitro, in vivo, and clinical data) and meta-regression to identify confounding variables (e.g., CYP2D6 activity, dosing regimens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.